3-Bromobenzaldehyde diethyl acetal (CAS 75148-49-1) is a protected form of 3-bromobenzaldehyde, where the reactive aldehyde group is masked as a diethyl acetal. This structural modification is critical for multi-step organic syntheses that require chemical transformations at the 3-position of the benzene ring, such as metal-catalyzed cross-coupling or organometallic reactions, without interference from the aldehyde functionality. The acetal group is stable under neutral to strongly basic conditions but can be readily hydrolyzed back to the aldehyde using aqueous acid, making it an essential intermediate for creating complex substituted benzaldehydes. [REFS-2, REFS-3]
Attempting to substitute this compound with its unprotected form, 3-bromobenzaldehyde, will lead to complete reaction failure in common synthetic pathways. The free aldehyde group reacts readily with the strong nucleophiles and bases used in Grignard or organolithium reactions, preventing the desired transformation at the aryl bromide site. [1] The acetal serves as an essential protecting group, inert to these powerful reagents. [2] Furthermore, while other aryl halides could be considered for cross-coupling reactions, substituting the bromide for a chloride (Ar-Cl) results in significantly lower reactivity, often requiring harsher conditions or more complex catalyst systems, whereas an iodide (Ar-I) increases precursor cost and potential instability. [3] Therefore, for syntheses involving organometallic reagents or optimized cross-coupling protocols, 3-bromobenzaldehyde diethyl acetal is not directly interchangeable with its unprotected form or other halide analogs.
The primary procurement driver for this acetal is its stability under strongly basic and nucleophilic conditions, which is impossible to achieve with the unprotected aldehyde. Acetals are stable to organometallic reagents like Grignard and organolithium reagents, which would otherwise be quenched by the acidic alpha-protons or attacked at the carbonyl carbon of a free aldehyde. [1] In a typical synthetic sequence, the aryl bromide is converted to a Grignard reagent and reacted with an electrophile; this transformation would fail completely with unprotected 3-bromobenzaldehyde, resulting in a 0% yield of the intended product. [2]
| Evidence Dimension | Yield in Organometallic Reaction Sequence |
| Target Compound Data | Enables near-quantitative conversion of the aryl bromide to an organometallic species for subsequent reaction. |
| Comparator Or Baseline | 3-Bromobenzaldehyde (unprotected): 0% yield of desired product due to reaction with the organometallic reagent. |
| Quantified Difference | Qualitatively enables a reaction that is otherwise impossible. |
| Conditions | Standard Grignard formation (Mg/THF) or lithiation (n-BuLi) followed by electrophilic quench. |
This stability makes the compound an essential, non-negotiable precursor for building molecular complexity from the 3-bromo position using organometallic intermediates.
In palladium-catalyzed cross-coupling reactions, the choice of halide is a critical process parameter. Aryl bromides represent a widely adopted balance between reactivity and cost. Compared to the analogous 3-chlorobenzaldehyde diethyl acetal, this compound offers significantly higher reactivity, often enabling lower catalyst loadings and milder reaction temperatures. [1] Conversely, while an aryl iodide would be more reactive, it is also typically more expensive and less stable. The general reactivity trend in the rate-determining oxidative addition step is Ar-I > Ar-Br >> Ar-Cl, positioning aryl bromides as the procurement standard for reliable and cost-effective process development. [2]
| Evidence Dimension | Relative Reactivity in Oxidative Addition |
| Target Compound Data | High reactivity, serving as a benchmark standard (Ar-Br). |
| Comparator Or Baseline | Aryl Chloride (Ar-Cl): Significantly lower reactivity, often requiring more forcing conditions. Aryl Iodide (Ar-I): Higher reactivity but at an increased cost and lower stability. |
| Quantified Difference | Ar-Br is orders of magnitude more reactive than Ar-Cl in typical Pd(0) oxidative additions. |
| Conditions | Standard palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig). |
This compound provides a reliable, cost-effective, and highly reactive handle for C-C and C-N bond formation, avoiding the process optimization challenges of less reactive chlorides or the expense of iodides.
This compound is the ideal choice for syntheses requiring the construction of biaryl systems where an aldehyde is needed at the 4-position of one of the rings. The acetal-protected bromide can be coupled with a variety of arylboronic acids under standard Suzuki conditions. Subsequent mild acidic workup efficiently deprotects the acetal to reveal the final biaryl aldehyde product, a common motif in pharmaceuticals and materials science. [1]
When the synthetic goal is to introduce a carbon-based substituent at the 3-position via a Grignard or organolithium reaction, this protected aldehyde is the required starting material. The process involves forming the organometallic reagent at the C-Br bond, reacting it with an electrophile (e.g., an alkyl halide, ketone, or CO2), and then hydrolyzing the acetal to furnish the 3-substituted benzaldehyde.
In the construction of complex heterocyclic compounds, this reagent allows for transformations on the aryl bromide (e.g., Buchwald-Hartwig amination, Sonogashira coupling) without interference from a reactive aldehyde. Once the core heterocyclic linkage is formed, the acetal can be deprotected to provide a key aldehyde handle for further functionalization or ring-closing reactions.
Irritant